(S)-1,2-Dodecanediol

描述

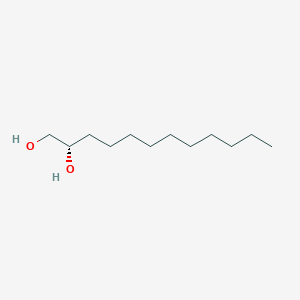

(S)-1,2-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement

属性

IUPAC Name |

(2S)-dodecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITKDVFRMRXIJQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369964 | |

| Record name | (S)-(-)-1,2-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85514-85-8 | |

| Record name | (2S)-1,2-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85514-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1,2-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lipase-Catalyzed Enzymatic Resolution of Racemic Bisbutyrate

One of the most reliable and widely reported methods to obtain enantiopure (S)-1,2-dodecanediol is through a lipase-catalyzed methanolysis of racemic 1,2-dodecanediol bisbutyrate, followed by selective crystallization.

- Step 1: Synthesis of racemic 1,2-dodecanediol bisbutyrate by reacting racemic 1,2-dodecanediol with butyryl chloride in the presence of pyridine and toluene.

- Step 2: Stereoselective methanolysis catalyzed by Candida antarctica lipase B (CALB) selectively cleaves one enantiomer.

- Step 3: Highly chemo- and stereoselective crystallization isolates the (S)-enantiomer with an enantiomeric ratio (er) greater than 99.9:0.1.

- The enzymatic reaction conditions (temperature, mixing) and crystallization parameters can be extensively modified without compromising the product quality.

- The biocatalyst can be used in a removable container ("teabag") to facilitate separation.

- The method is noted for its high reliability and reproducibility.

- The yield can be adjusted by solvent volume and crystallization conditions, with some trade-offs between yield and purity.

- Racemic 1,2-dodecanediol (90% purity)

- Butyryl chloride, pyridine, toluene

- CALB enzyme

- Solvents: methanol, acetonitrile, chloroform

- Standard lab glassware and TLC for monitoring

Reaction Scheme Summary:

$$

\text{Racemic 1,2-dodecanediol} \xrightarrow[\text{pyridine, toluene}]{\text{butyryl chloride}} \text{Bisbutyrate} \xrightarrow[\text{CALB}]{\text{MeOH}} \text{this compound (crystallized)}

$$

This method provides a highly enantiomerically pure product suitable for research and industrial applications.

Chemical Hydrolysis of 1,2-Epoxydodecane

Another classical chemical method involves the acid-catalyzed solvolysis of 1,2-epoxydodecane to yield 1,2-dodecanediol.

- 1,2-Epoxydodecane is treated with concentrated formic acid at elevated temperature (~100°C) for approximately 90 minutes.

- The intermediate formate esters formed are subsequently saponified with sodium hydroxide to yield 1,2-dodecanediol.

- The product mixture may contain minor isomeric by-products such as 2,2'-dihydroxydidodecyl ethers.

- Purification involves extraction and crystallization steps.

- The reaction proceeds via ring-opening of the epoxide under acidic conditions.

- The method yields mainly the 1,2-diol with some side products.

- The stereochemistry depends on the starting epoxide configuration; racemic epoxide leads to racemic diol.

- The process is straightforward but less selective for enantiopurity compared to enzymatic methods.

- Reaction monitored by IR spectra to assign isomeric products.

- The method was developed in the 1960s and remains a foundational chemical approach.

- The reaction conditions and purification steps influence the yield and purity.

This approach is useful for producing racemic 1,2-dodecanediol and can be adapted for preparative scale.

Whole-Cell Biotransformation and Biosynthesis Approaches

Recent advances have explored microbial and enzymatic biotransformations to produce dodecanediols, including this compound, from renewable feedstocks or alkanes.

- Whole-cell biotransformation using engineered bacteria expressing alkane monooxygenases and membrane facilitators can convert dodecane substrates into 1,12-dodecanediol and related compounds.

- Production levels of 3.76 g/L 1,12-dodecanediol have been reported after 68 hours of fed-batch culture.

- Challenges include substrate toxicity, enzyme stability, and cofactor regeneration.

- Bioproduction offers advantages in regioselectivity and milder reaction conditions compared to chemical synthesis.

- Although focused on 1,12-dodecanediol, these methods provide insights into enzymatic oxidation of long-chain alkanes that could be adapted for 1,2-dodecanediol synthesis.

- Use of alkane-inducible monooxygenase operons (e.g., CYP153A) with redox partners.

- Coexpression of alkane membrane facilitators (e.g., AlkL) enhances substrate uptake.

- Fed-batch culture strategies with controlled substrate addition improve yields.

- Potential for continuous extraction to reduce product toxicity and improve recovery.

While direct biosynthesis of this compound is less reported, these whole-cell biotransformations represent a promising green chemistry avenue.

Comparative Data Table of Preparation Methods

化学反应分析

Types of Reactions

(S)-1,2-Dodecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of dodecane, a saturated hydrocarbon.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form dodecanediol dichloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecane.

Substitution: Dodecanediol dichloride.

科学研究应用

(S)-1,2-Dodecanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for active pharmaceutical ingredients.

Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

作用机制

The mechanism of action of (S)-1,2-Dodecanediol depends on its specific application. In drug delivery systems, it acts as a stabilizer by forming hydrogen bonds with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biological systems, it may interact with cellular membranes, affecting membrane fluidity and permeability.

相似化合物的比较

Similar Compounds

1,2-Hexanediol: A shorter-chain diol with similar chemical properties but different physical characteristics.

1,2-Octanediol: An eight-carbon diol with comparable reactivity but distinct applications.

1,2-Decanediol: A ten-carbon diol with properties and uses similar to (S)-1,2-Dodecanediol.

Uniqueness

This compound is unique due to its specific chain length and chiral nature, which confer distinct physical and chemical properties. Its longer carbon chain provides enhanced hydrophobicity, making it suitable for applications requiring water-repellent characteristics. The chiral nature allows for enantioselective interactions, which are crucial in pharmaceutical and biological applications.

生物活性

(S)-1,2-Dodecanediol, a chiral compound with the molecular formula and a molecular weight of approximately 202.33 g/mol, exhibits significant biological activities, particularly in antibacterial applications. This article delves into the biological mechanisms, case studies, and comparative analysis of this compound's properties and applications.

Antibacterial Activity

Research indicates that this compound possesses effective antibacterial properties against a range of bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and subsequent death. The hydrophilic nature of this compound allows it to interact favorably with biological membranes, enhancing its antibacterial efficacy.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity comparable to traditional antibiotics against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency .

- Formulation Enhancements : Incorporating this compound into drug formulations has been shown to improve the solubility and bioavailability of poorly soluble drugs. This property is crucial in pharmaceutical applications where enhanced stability against microbial contamination is required.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Hexanediol | C6H14O2 | Shorter carbon chain; less hydrophobic |

| 1,2-Octanediol | C8H18O2 | Intermediate chain length; different physical properties |

| This compound | C12H26O2 | Chiral; effective antibacterial agent |

| 1,12-Dodecanedioic Acid | C12H22O4 | Contains two carboxylic acid groups; used in polymer synthesis |

This compound stands out due to its specific chirality and functional hydroxyl groups that confer distinct biological activities not present in these similar compounds.

Applications Beyond Antibacterial Activity

Beyond its antibacterial properties, this compound serves as a chiral dopant in nematic liquid crystals and as a building block for synthesizing various polymers. Its incorporation into polymer chains can create materials with controlled chirality and specific functionalities suitable for drug delivery systems and biocompatible materials.

常见问题

Basic Questions

Q. What analytical methods are recommended to determine the purity and enantiomeric excess of (S)-1,2-Dodecanediol in synthesized samples?

- Methodological Answer:

-

High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Calibrate with a racemic standard to quantify enantiomeric excess (ee) .

-

Gas Chromatography (GC): Employ capillary columns coated with chiral selectors (e.g., cyclodextrins) for volatile derivatives. Validate with known standards .

-

Nuclear Magnetic Resonance (NMR): Utilize chiral shift reagents (e.g., europium complexes) to resolve stereoisomers in deuterated solvents like CDCl₃. Compare integration ratios of diastereotopic protons .

-

Melting Point Analysis: Compare experimental values (56–60°C) with literature data to assess purity .

- Data Table:

| Method | Sensitivity | Enantiomeric Resolution | Sample Requirement |

|---|---|---|---|

| HPLC | High | Excellent | 1–5 mg |

| GC | Moderate | Good | 0.1–1 mg |

| NMR | Low | Moderate | 10–50 mg |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols (H335) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in sealed containers under dry, room-temperature conditions to prevent degradation .

Advanced Research Questions

Q. How can experimental design address contradictions in reported surfactant properties of this compound in aqueous systems?

- Methodological Answer:

- Controlled Variable Testing: Systematically vary parameters (pH, temperature, ionic strength) to isolate confounding factors. For example, conflicting critical micelle concentration (CMC) values may arise from impurities or solvent history .

- Surface Tension vs. Conductivity: Compare multiple measurement techniques to validate self-assembly behavior. Surface tensiometry (Du Noüy ring) and conductivity assays provide complementary data .

- Replication Studies: Repeat experiments using standardized purification protocols (e.g., recrystallization from ethanol/water) to ensure consistency .

Q. What strategies optimize stereochemical control in polymerization studies using this compound as a monomer?

- Methodological Answer:

- Catalyst Selection: Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to preserve stereochemistry during polycondensation. For example, lipase B from Candida antarctica promotes regioselective esterification .

- Reaction Monitoring: Track monomer conversion and enantiopurity via inline FTIR or periodic HPLC sampling to detect racemization .

- Post-Polymerization Analysis: Employ matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm chain-end fidelity and stereoregularity .

Q. How can researchers balance open data sharing with privacy concerns when studying this compound in biomedical applications?

- Methodological Answer:

- De-Identification: Remove personally identifiable information (PII) from datasets and use pseudonymization for patient-derived data (e.g., cell lines) .

- Controlled Access: Deposit data in repositories with tiered access (e.g., EMBL-EBI or Zenodo) requiring ethical approval for sensitive health-related studies .

- Consent Frameworks: Integrate dynamic consent forms allowing participants to specify data reuse permissions, aligning with GDPR and IRB requirements .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Methodological Answer:

- Detailed Protocols: Document all synthetic steps, including solvent drying methods (e.g., molecular sieves) and catalyst activation procedures (e.g., flame-drying glassware) .

- Interlaboratory Validation: Collaborate with external labs to replicate synthesis using shared batches of starting materials (e.g., 1,2-epoxydodecane) .

- Analytical Cross-Checking: Compare NMR, GC, and HPLC results across labs to identify systematic errors (e.g., column degradation in chiral separations) .

Application-Specific Methodologies

Q. How can this compound be incorporated into drug delivery systems while maintaining enantiopurity?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。